Methyl 3-amino-6-bromopyrazine-2-carboxylate
Description
Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS: 6966-01-4) is a pyrazine derivative with the molecular formula C₆H₆BrN₃O₂ and a molecular weight of 232.04 g/mol. It is a crystalline powder with a melting point of 174°C, available in purities ≥97% (Thermo Scientific) and ≥98% (TCI America) . This compound is a critical intermediate in synthesizing Favipiravir (T-705), a broad-spectrum antiviral drug used against influenza and COVID-19 . Its structure features an amino group at position 3 and a bromine atom at position 6 on the pyrazine ring, enabling diverse reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
methyl 3-amino-6-bromopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXSIRHOIFRMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280793 | |
| Record name | methyl 3-amino-6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6966-01-4 | |
| Record name | 6966-01-4 | |
| Source | DTP/NCI | |
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| Record name | methyl 3-amino-6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Amino-6-bromopyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Direct Bromination of Methyl 3-Aminopyrazine-2-Carboxylate
The most widely documented method involves electrophilic bromination of methyl 3-aminopyrazine-2-carboxylate (compound 3 ) using molecular bromine (Br₂) in chloroform.
Reaction Conditions and Procedure
A solution of methyl 3-aminopyrazine-2-carboxylate (50 mg, 0.325 mmol) in chloroform (6 mL) is treated with bromine (0.5 mL) dropwise at room temperature. The mixture is stirred for 20 minutes, monitored by thin-layer chromatography (TLC), and concentrated under reduced pressure. Purification via chromatotron (eluent: n-hexane/ethyl acetate, 4:1) yields the product as a yellowish-white solid with a 79.6% yield.
Mechanistic Rationale
Bromination occurs via electrophilic aromatic substitution, guided by the directing effects of the amino (–NH₂) and carboxylate (–COOCH₃) groups. The amino group, an ortho/para director, and the carboxylate group, a meta director, synergistically direct bromine to position 6 (Figure 1).
Figure 1. Regioselectivity in bromination of methyl 3-aminopyrazine-2-carboxylate.
Characterization and Analytical Data
Spectroscopic Analysis
Table 1. NMR and mass spectrometry data for this compound.
| Spectrum | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.96 (s, 1H), 8.31 (s, 1H), 8.06 (s, 1H), 3.98 (s, 3H, –OCH₃) |
| ¹³C NMR (DMSO-d₆) | δ 163.2 (–COOCH₃), 156.4 (C–NH₂), 142.9 (C–Br), 138.2, 133.7, 53.0 (–OCH₃) |
| TOF MS (ESI) | m/z 231.9712 [M+H]⁺ (calc. 231.9722 for C₆H₇BrN₃O₂⁺) |
The absence of a proton signal at position 6 in the ¹H NMR spectrum confirms bromination. The methoxy group (–OCH₃) appears as a singlet at δ 3.98, while the carboxylate carbon resonates at δ 163.2.
Precursor Synthesis: Methyl 3-Aminopyrazine-2-Carboxylate
Esterification of 3-Hydroxypyrazine-2-Carboxamide
Methyl 3-aminopyrazine-2-carboxylate is synthesized from 3-hydroxypyrazine-2-carboxamide (c ) via a two-step esterification:
-
Chlorination : Treatment of c with thionyl chloride (SOCl₂) forms 3-aminopyrazine-2-carbonyl chloride.
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Methanolysis : Reaction with methanol yields the methyl ester (3 ) with a 66.7% yield.
Table 2. Synthesis conditions for methyl 3-aminopyrazine-2-carboxylate.
| Parameter | Detail |
|---|---|
| Solvent | Methanol |
| Temperature | 75–82°C |
| Reagents | SOCl₂ (3 eq), methanol (excess) |
| Purification | Rotary evaporation, dichloromethane extraction |
Scientific Research Applications
Methyl 3-amino-6-bromopyrazine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Reactivity: The amino group in this compound enables diazotization and subsequent substitution reactions critical for Favipiravir synthesis . In contrast, the methyl group in Methyl 3-bromo-6-methylpyrazine-2-carboxylate limits such reactivity, making it more suitable for stable intermediates in non-antiviral applications . The ethyl ester in Ethyl 3-amino-6-bromopyrazine-2-carboxylate may alter solubility and reaction kinetics compared to the methyl ester, as seen in its use for kinase inhibitors .
Synthesis Efficiency: this compound is synthesized via bromination of precursors (e.g., using N-bromosuccinimide in acetonitrile) with yields up to 35% in the first step but low overall yields (~2–8%) in multi-step Favipiravir routes . Ethyl 3-amino-6-bromopyrazine-2-carboxylate derivatives achieve higher yields (30% over four steps) in kinase inhibitor synthesis, likely due to optimized reaction conditions .
Commercial Availability and Cost
- This compound is priced at €28.10–321.00 (250 mg–5 g) , reflecting demand in antiviral research.
Biological Activity
Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS No. 6966-01-4) is a pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.
- Molecular Formula : C6H6BrN3O2
- Appearance : Light yellow to brown powder or crystalline solid
- Melting Point : 172.0 to 176.0 °C
- Purity : Over 98% as determined by gas chromatography
The biological activity of this compound is linked to its structural features, particularly the bromine atom at the 6-position and the amino group at the 3-position. These functional groups may influence its interactions with biological targets, potentially leading to:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi. The mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic enzymes.
- Anticancer Properties : Research indicates that pyrazine derivatives can induce apoptosis and inhibit cell proliferation in cancer cells. The specific pathways for this compound remain to be fully elucidated but warrant investigation due to its structural similarities with known anticancer agents.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| Methyl 3-amino-2-pyrazinecarboxylate | 16298-03-6 | Lacks bromine; different position of amino group |
| 3-Amino-6-chloropyrazine-2-carboxylic Acid | 101910-66-1 | Chlorine instead of bromine; similar biological activity |
| Methyl pyrazinecarboxylate | 16298-03-6 | No halogen substitution; simpler structure |
This compound is distinct due to its unique combination of a brominated pyrazine structure and an amino group, which may confer distinct biological activities compared to its analogs.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various pyrazine derivatives indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism.
Anticancer Research
In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting potential applications in cancer therapy. Further research is needed to explore its efficacy and safety in vivo.
Applications in Pharmaceutical Chemistry
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including Favipiravir, an antiviral medication. The overall yield from the starting material (3-amino-pyrazinecarboxylic acid) is approximately 22.3%, indicating its utility in drug development .
Q & A
Q. What are the common synthetic routes for Methyl 3-amino-6-bromopyrazine-2-carboxylate?
Methodological Answer: The compound is typically synthesized via bromination of 3-aminopyrazine-2-carboxylic acid derivatives. Two key approaches are:
- Direct Bromination : Reacting 3-aminopyrazine-2-carboxylic acid with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by esterification. This yields the product as a white solid (41% yield) after purification via ethyl acetate washes and sodium sulfate drying .
- Sequential Functionalization : Starting with methyl 3-aminopyrazine-2-carboxylate, bromination at the 6-position is achieved using brominating agents like Br₂ or NBS under controlled conditions. Regioselectivity is influenced by the electron-donating amino group at position 3 .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Direct Bromination | NBS, DMF, 0°C → RT | 41% | |
| Sequential Bromination | Br₂, DCM, −10°C | Not reported |
Q. How is this compound characterized?
Methodological Answer: Characterization involves:
- Mass Spectrometry (ES/MS) : Peaks at m/z 217.1/219.0 (M+H⁺) confirm the molecular ion and bromine isotope pattern .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl ester at ~3.9 ppm, NH₂ protons at ~6.2 ppm).
- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for downstream applications .
Q. What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage : Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent decomposition. Exposure to moisture or light accelerates degradation .
- Handling Precautions : Use gloves (H317 hazard: skin sensitization) and work in a fume hood due to potential bromine release .
Advanced Research Questions
Q. How can bromination regioselectivity be optimized for this compound?
Methodological Answer: Regioselectivity at the 6-position is driven by:
- Electronic Effects : The electron-rich 3-amino group directs electrophilic bromination to the para (6) position. Computational studies (DFT) can predict reactivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity. Alternative solvents like DCM may reduce byproducts .
Experimental Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates promptly to avoid over-bromination.
Q. What role does this compound play in the synthesis of antiviral agents like favipiravir?
Methodological Answer: this compound is a critical intermediate in favipiravir synthesis:
Bromine Displacement : React with NaNO₂/HCl to form methyl 6-bromo-3-methoxypyrazine-2-carboxylate .
Fluorination : Substitute bromine with fluorine using Olah’s reagent (HF-pyridine), achieving >90% conversion under anhydrous conditions .
Amidation : Hydrolyze the methyl ester to a carboxamide group, yielding favipiravir after additional steps .
Q. Table 2: Key Steps in Favipiravir Synthesis
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bromine displacement | NaNO₂, HCl, 0°C | 65% |
| 2 | Fluorination | HF-pyridine, 60°C | 22%* |
| 3 | Ester hydrolysis | NH₃/H₂O, RT | 85% |
| *Overall yield for multi-step synthesis is typically 8–22% . |
Q. How can researchers minimize byproducts during its use in multi-step syntheses?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-brominated derivatives or de-aminated products).
- Optimized Work-Up : Sequential liquid-liquid extraction (ethyl acetate/water) removes polar byproducts.
- Catalytic Additives : Adding catalytic Pd(0) or Cu(I) enhances selectivity in cross-coupling reactions .
Q. What analytical challenges arise when studying its reactivity in nucleophilic substitution?
Methodological Answer:
Q. How does the compound’s electronic structure influence its reactivity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
